2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoic acid core substituted with dichloro and methoxynaphthyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups.
Acylation: The amino groups are then acylated using 3-methoxynaphthalene-2-carbonyl chloride under controlled conditions to form the desired amide linkage.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the dichloro substituents.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide (NaNH₂) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to its antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionamide Derivatives: These compounds share a similar naphthyl group and exhibit comparable antibacterial and antifungal activities.
1,3,5-Triazine Derivatives: These compounds also possess antimicrobial properties and are used in similar applications.
Uniqueness
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxynaphthyl groups enhances its reactivity and potential efficacy in various applications.
Properties
Molecular Formula |
C19H13Cl2NO4 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
2,4-dichloro-5-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H13Cl2NO4/c1-26-17-7-11-5-3-2-4-10(11)6-13(17)18(23)22-16-8-12(19(24)25)14(20)9-15(16)21/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI Key |
NCKWTCWCIXMRIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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